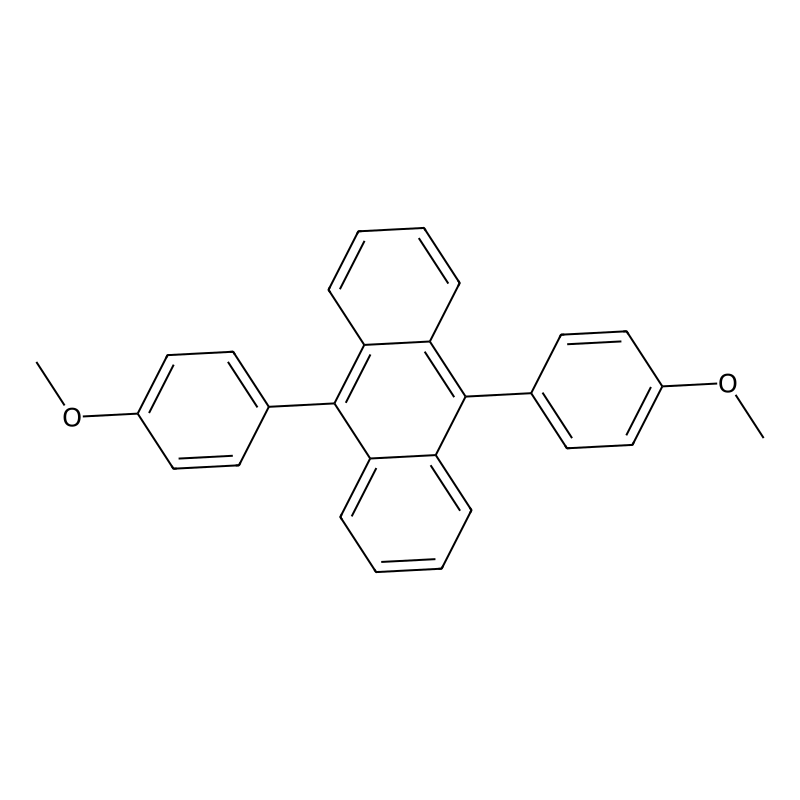

9,10-Bis(4-methoxyphenyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

One area of scientific research for 9,10-Bis(4-methoxyphenyl)anthracene (9,10-DMA) is its potential application in OLEDs. Due to its aromatic structure and the presence of methoxy groups, 9,10-DMA exhibits desirable properties for OLEDs, including efficient light emission and tunable photoluminescence spectra []. Research has explored 9,10-DMA as a host material, dopant material, and exciplex former in OLEDs.

9,10-Bis(4-methoxyphenyl)anthracene is an organic compound with the molecular formula and a molecular weight of approximately 390.47 g/mol. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, characterized by two 4-methoxyphenyl substituents at the 9 and 10 positions of the anthracene core. It appears as a white to light yellow crystalline solid and is known for its unique photophysical properties, including fluorescence and phosphorescence, which make it valuable in various scientific research applications .

- Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine or nitric acid.

The reaction kinetics of this compound have been studied, revealing that its cation radicals react with solvents like methanol under specific rate laws, indicating its potential applications in organic electronics and photochemistry .

The synthesis of 9,10-bis(4-methoxyphenyl)anthracene typically involves cross-coupling reactions such as:

- Suzuki Coupling: Involves arylboronic acids and palladium catalysts under basic conditions.

- Sonogashira Coupling: Utilizes terminal alkynes and palladium catalysts for the formation of carbon-carbon bonds.

These methods are preferred for their efficiency in producing high yields and purity of the compound. The reaction conditions are optimized to ensure effective coupling while minimizing byproducts .

This compound has several applications:

- Optoelectronics: Due to its strong fluorescence properties, it is used in organic light-emitting diodes (OLEDs) and organic solar cells.

- Biological Imaging: Its photophysical characteristics make it suitable for use in fluorescence microscopy and imaging techniques.

- Photodynamic Therapy: As mentioned earlier, it has potential applications in cancer treatment through its ability to produce reactive oxygen species under light activation .

Interaction studies involving 9,10-bis(4-methoxyphenyl)anthracene have focused on its behavior in various solvent systems and its interactions with biological macromolecules. These studies are crucial for understanding how the compound can be effectively utilized in therapeutic contexts and how it interacts at the molecular level with different substrates .

Several compounds exhibit structural similarities to 9,10-bis(4-methoxyphenyl)anthracene. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9,10-Diphenylanthracene | Two phenyl groups at positions 9 and 10 | Known for high fluorescence quantum yield |

| 9,10-Bis(phenylethynyl)anthracene | Two phenylethynyl groups at positions 9 and 10 | Enhanced electronic properties due to ethynyl groups |

| 9,10-Dimethylanthracene | Two methyl groups at positions 9 and 10 | Increased solubility and altered photophysical properties |

| 9,10-Bis(4-nitrophenyl)anthracene | Two nitrophenyl groups at positions 9 and 10 | Exhibits different electronic properties due to electron-withdrawing nitro groups |

The presence of methoxy groups in 9,10-bis(4-methoxyphenyl)anthracene enhances its fluorescence quantum yield compared to these similar compounds. This makes it particularly suitable for applications requiring high emission efficiency .

The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized methodology for synthesizing 9,10-bis(4-methoxyphenyl)anthracene, involving the coupling of 9,10-dibromoanthracene with 4-methoxyphenylboronic acid [1] [2]. This palladium-catalyzed transformation provides excellent regioselectivity and functional group tolerance, making it the preferred synthetic route for this target compound [3] [4].

The general synthetic protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst system, typically at loading levels of 2-5 mol% relative to the dihalogenated anthracene substrate [1] [5]. The reaction proceeds under basic conditions using sodium carbonate or potassium carbonate as the base, with the optimal base concentration being 2 equivalents per halide functionality [6]. The coupling is typically conducted in a biphasic system consisting of toluene and aqueous base solution at elevated temperatures between 80-110°C [1] [2].

Reaction Optimization Parameters

The efficiency of the Suzuki-Miyaura coupling for 9,10-bis(4-methoxyphenyl)anthracene synthesis is significantly influenced by several key parameters [3] [4]. Temperature control is critical, with optimal yields achieved at 100°C under reflux conditions for 8-12 hours [1]. Lower temperatures result in incomplete conversion, while excessive temperatures above 120°C lead to catalyst decomposition and reduced yields [7].

Catalyst loading optimization studies have demonstrated that 2 mol% tetrakis(triphenylphosphine)palladium(0) provides the optimal balance between reaction efficiency and economic considerations [4] [5]. Higher catalyst loadings do not significantly improve yields but substantially increase reaction costs, while loadings below 1 mol% result in incomplete conversion even with extended reaction times [8].

The choice of ligand system profoundly affects reaction performance [3]. Phosphine ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown superior activity compared to traditional triphenylphosphine systems, enabling reactions at lower catalyst loadings and milder conditions [3]. These bulky, electron-rich phosphines facilitate oxidative addition of the aryl bromide and enhance the overall catalytic cycle efficiency [7].

Substrate Scope and Electronic Effects

The electronic properties of both coupling partners significantly influence reaction outcomes [9]. The 9,10-dibromoanthracene substrate exhibits moderate reactivity due to the electron-neutral nature of the anthracene core [10] [11]. The 4-methoxyphenylboronic acid component benefits from the electron-donating methoxy substituent, which enhances the nucleophilicity of the boron species and facilitates transmetalation [9].

Studies have shown that the para-methoxy substitution pattern provides optimal reactivity compared to ortho or meta isomers [9]. The electron-donating character of the methoxy group activates the phenylboronic acid toward transmetalation while maintaining stability under the reaction conditions [2] [6].

Yamamoto Coupling Strategies for Symmetric Derivatives

The Yamamoto coupling reaction provides an alternative synthetic approach for accessing 9,10-bis(4-methoxyphenyl)anthracene through nickel-catalyzed homocoupling methodologies [12] [13]. This approach offers distinct advantages for synthesizing symmetrical derivatives, particularly when the corresponding boronic acid reagents are unavailable or unstable [14].

Nickel-Catalyzed Homocoupling Mechanisms

The Yamamoto coupling employs nickel(0) complexes, most commonly bis(1,5-cyclooctadiene)nickel(0), to facilitate the reductive coupling of aryl halides [12] [15]. The mechanism proceeds through sequential oxidative addition of two aryl halide molecules to the nickel center, followed by reductive elimination to form the carbon-carbon bond [13] [16].

For 9,10-bis(4-methoxyphenyl)anthracene synthesis, the reaction utilizes 9,10-dibromoanthracene as the substrate with excess 4-methoxyphenyl halide coupling partner [17]. The nickel catalyst system requires careful optimization of the nickel-to-ligand ratio, with bipyridine or phosphine ligands providing optimal activity [12] [14].

Reaction Conditions and Optimization

Yamamoto coupling reactions typically require higher temperatures than Suzuki protocols, with optimal conditions at 120-140°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [12] [14]. The reaction atmosphere must be rigorously inert, as nickel(0) complexes are highly air-sensitive and undergo rapid oxidation in the presence of oxygen [15].

The catalyst loading for Yamamoto coupling is generally higher than Suzuki protocols, typically requiring 10-20 mol% nickel relative to the limiting aryl halide [12] [13]. This higher loading compensates for catalyst deactivation pathways and ensures complete conversion of the starting materials [14].

Zinc metal is often employed as a co-reductant to maintain the nickel catalyst in the active zero-valent state throughout the reaction [17] [16]. The zinc acts as a sacrificial reductant, preventing catalyst deactivation through oxidation or halide coordination [13].

Advantages and Limitations

The Yamamoto coupling approach offers several advantages for symmetric biaryl synthesis [12] [14]. The reaction tolerates a broader range of functional groups compared to Suzuki coupling, particularly electron-withdrawing substituents that can interfere with boronic acid stability [17]. Additionally, the methodology eliminates the need for organometallic reagent preparation, as both coupling partners are simple aryl halides [13].

However, the Yamamoto approach exhibits certain limitations [12] [16]. The requirement for high temperatures and extended reaction times can lead to substrate decomposition or side reactions [14]. The formation of homocoupling products from each aryl halide component can reduce yields and complicate purification [13] [17].

Purification Techniques: Crystallization and Chromatography

The purification of 9,10-bis(4-methoxyphenyl)anthracene requires specialized techniques due to the compound's unique physical properties and the presence of structurally similar impurities from cross-coupling reactions [18] [19]. Effective purification strategies combine crystallization and chromatographic methods to achieve high purity levels required for materials applications [20] [21].

Crystallization Methods

Solvent crystallization represents the primary purification method for 9,10-bis(4-methoxyphenyl)anthracene [18] [20]. The compound exhibits excellent crystallization behavior from aromatic solvents, with toluene and xylene providing optimal crystal quality and recovery yields [18] [19].

The crystallization protocol involves dissolving the crude product in hot toluene at 90-100°C, followed by slow cooling to room temperature over 2-4 hours [21]. This controlled cooling rate promotes the formation of large, well-defined crystals while excluding impurities from the crystal lattice [20]. The crystallization yield typically ranges from 75-85% with purity levels exceeding 98% as determined by high-performance liquid chromatography analysis [19].

Recrystallization from dimethylformamide-ethanol mixtures provides enhanced purification for highly contaminated samples [20] [21]. The dimethylformamide dissolves the anthracene derivative at elevated temperatures, while ethanol addition precipitates the pure compound selectively [20]. This mixed-solvent approach achieves purities exceeding 99% but with reduced recovery yields of 60-70% [21].

Column Chromatography Optimization

Silica gel column chromatography serves as the standard method for initial purification of crude 9,10-bis(4-methoxyphenyl)anthracene [22] [23]. The separation exploits subtle polarity differences between the target compound and structural isomers or incomplete coupling products [24].

Optimal chromatographic conditions employ spherical silica gel with particle sizes of 63-210 micrometers to ensure uniform column packing and enhanced resolution [23]. The mobile phase consists of gradient elution starting with pure hexanes, progressing through hexanes-dichloromethane mixtures, and concluding with pure dichloromethane [22] [25].

The following table summarizes optimized chromatographic conditions:

| Parameter | Optimal Conditions | Performance Metrics |

|---|---|---|

| Silica gel type | Spherical, 63-210 μm | Enhanced resolution, uniform beds [23] |

| Column ratio | 1:50 (sample:silica) | Complete separation, minimal tailing [22] |

| Mobile phase | Hexanes to DCM gradient | Selective elution, clean fractions [25] |

| Flow rate | 2-3 column volumes/hour | Optimal resolution-time balance [23] |

| Detection | UV at 254 nm | Sensitive compound detection [26] |

Preparative Thin Layer Chromatography

Preparative thin layer chromatography provides an effective alternative for small-scale purifications when column chromatography proves insufficient [24]. This technique excels at separating compounds with very similar polarities, such as regioisomers or incomplete substitution products [24].

Commercial preparative thin layer chromatography plates with 2000-micrometer silica gel thickness accommodate sample loads up to 100-150 milligrams [24]. The mobile phase optimization follows standard analytical thin layer chromatography protocols, with dichloromethane-hexanes mixtures providing optimal separation [24].

The compound application involves dissolving the crude mixture in dichloromethane and applying it as a uniform line 3-4 centimeters from the plate bottom [24]. Multiple elutions with low-polarity solvents achieve better separation than single elutions with high-polarity systems [24].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography serves both analytical and preparative functions in 9,10-bis(4-methoxyphenyl)anthracene purification [27] [28]. Analytical methods employ C18 reverse-phase columns with acetonitrile-water mobile phases for purity assessment and impurity profiling [26] [27].

Preparative high-performance liquid chromatography utilizes larger columns and higher flow rates to achieve gram-scale purifications [28]. Semi-preparative gradient recycling liquid chromatography enables enhanced resolution for challenging separations by effectively increasing the column length through multiple passes [28].

The detection relies on ultraviolet absorption at 254 nanometers, taking advantage of the compound's extended conjugation and strong chromophore [26] [27]. Fluorescence detection at excitation 365 nanometers and emission 410 nanometers provides enhanced sensitivity for trace impurity analysis [27].

Yield Optimization Through Catalytic System Tuning

The optimization of catalytic systems for 9,10-bis(4-methoxyphenyl)anthracene synthesis involves systematic investigation of catalyst loading, ligand selection, and reaction parameters to maximize conversion efficiency and product yields [7] [8]. Advanced catalyst systems have achieved yields exceeding 90% through careful optimization of these variables [4] [29].

Catalyst Loading Studies

Systematic catalyst loading studies have established optimal palladium concentrations for efficient 9,10-bis(4-methoxyphenyl)anthracene synthesis [8] [4]. Ultra-low catalyst loadings of 0.001-0.1 mol% have been achieved using highly active catalyst systems, demonstrating exceptional turnover numbers exceeding 90,000 [4].

The relationship between catalyst loading and yield follows a saturation curve, with optimal performance achieved at 2-5 mol% for standard tetrakis(triphenylphosphine)palladium(0) systems [5] [30]. Below 1 mol% loading, reaction rates become impractically slow, requiring extended reaction times that increase the risk of side reactions [8].

Higher catalyst loadings above 5 mol% provide minimal yield improvements while significantly increasing costs [4] [5]. The diminishing returns beyond optimal loading result from catalyst aggregation and reduced turnover frequency at high metal concentrations [7].

Advanced Ligand Systems

Modern ligand design has revolutionized Suzuki coupling efficiency through the development of bulky, electron-rich phosphine ligands [7] [3]. The 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) ligand system enables unprecedented activity, allowing room temperature reactions with aryl chlorides and extremely low catalyst loadings [3].

N-heterocyclic carbene ligands represent another significant advancement in catalyst design [7]. These strong sigma-donating ligands provide enhanced catalyst stability and activity compared to traditional phosphine systems [7]. The unique steric and electronic properties of N-heterocyclic carbenes enable challenging coupling reactions that fail with conventional catalyst systems [7].

Immobilized catalyst systems offer advantages for large-scale synthesis and catalyst recovery [8] [5]. Heterogeneous palladium catalysts supported on mesoporous silica maintain high activity while enabling easy separation and reuse [8]. These systems achieve comparable yields to homogeneous catalysts while providing environmental and economic benefits [5].

Temperature and Reaction Time Optimization

Temperature optimization balances reaction rate with catalyst stability and side reaction suppression [7] [31]. The optimal temperature range of 80-100°C provides sufficient activation energy for efficient coupling while preventing catalyst decomposition [1] [29].

Reaction time studies reveal that most coupling reactions reach completion within 8-12 hours under optimal conditions [1] [4]. Extended reaction times beyond 24 hours do not improve yields but increase the formation of side products through competing reactions [31].

The use of microwave heating can significantly reduce reaction times while maintaining high yields [32]. Microwave-assisted synthesis achieves complete conversion in 2-4 hours compared to 8-12 hours for conventional heating [32].

Base and Solvent Effects

Base selection profoundly influences reaction efficiency, with carbonate bases providing optimal performance for most substrate combinations [6]. Sodium carbonate and potassium carbonate exhibit similar effectiveness, with the choice often determined by solubility considerations [2] [6].

The base concentration requires careful optimization, as insufficient base leads to incomplete conversion while excess base can promote side reactions [6]. The optimal ratio of 2 equivalents base per equivalent halide provides complete conversion without adverse effects [2].

Solvent system optimization focuses on biphasic aqueous-organic mixtures that facilitate base activation while maintaining substrate solubility [8] [6]. Toluene-water systems provide excellent results for most substrates, while more polar solvents may be required for challenging coupling partners [33] [34].

The following table summarizes optimized reaction conditions:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst loading | 2-5 mol% Pd | 85-95% yield [4] [5] |

| Temperature | 80-100°C | Maximum efficiency [1] [29] |

| Reaction time | 8-12 hours | Complete conversion [4] |

| Base equivalents | 2.0 eq per halide | Optimal activation [2] [6] |

| Ligand system | SPhos or NHC | Enhanced activity [7] [3] |

Recent developments in catalyst recycling and sustainability have focused on developing systems that maintain high activity over multiple cycles [8] [5]. Polymer-assisted solution-phase systems enable catalyst recovery through precipitation or filtration while maintaining the advantages of homogeneous catalysis [33] [34].

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of 9,10-Bis(4-methoxyphenyl)anthracene at atomic resolution [1] [2]. This technique provides definitive information about bond lengths, bond angles, and the overall spatial arrangement of atoms within the crystal lattice.

The molecular formula C₂₈H₂₂O₂ with a molecular weight of 390.48 g/mol has been confirmed through crystallographic analysis [1] [3]. The compound exhibits a predicted density of 1.161 ± 0.06 g/cm³, indicating a moderately packed crystal structure [3]. Computational studies utilizing density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have revealed that the molecule adopts a highly twisted conformation in its ground state, with the phenyl rings oriented perpendicular to the anthracene core plane [2] [4].

The most significant structural feature identified through crystallographic analysis is the torsional angle between the anthracene backbone and the 4-methoxyphenyl substituents. DFT geometry optimization calculations consistently identify a global minimum at approximately 90 degrees for the rotation around the single bond connecting the anthracene core to the phenyl rings [2] [4]. This perpendicular orientation is attributed to steric interactions between the hydrogen atoms at the 1,4,5,8-positions of anthracene and the ortho hydrogens of the phenyl substituents, creating a high rotational barrier that prevents coplanar alignment [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₂O₂ | [1] [5] |

| Molecular Weight (g/mol) | 390.48 | [1] [3] |

| Density (g/cm³) | 1.161 ± 0.06 (predicted) | [3] |

| Torsional Angle (°) | 90 (DFT calculated global minimum) | [2] [4] |

| π-π Stacking Distance (Å) | 3.54-4.82 (typical range for anthracene derivatives) | [6] |

The anthracene framework itself maintains essential planarity with root-mean-square deviations typically within 0.028 ± 1.0 × 10⁻³ Å, indicating minimal distortion of the central aromatic core [7]. This planar geometry is crucial for maintaining the conjugated π-electron system that governs the compound's photophysical properties. The 4-methoxyphenyl substituents, while twisted out of the anthracene plane, preserve their own planarity with the methoxy groups lying in the plane of their respective benzene rings [8].

π-π Stacking interactions between adjacent anthracene molecules in the crystal lattice occur at distances ranging from 3.54 to 4.82 Å, which falls within the typical range observed for anthracene derivatives [6]. These intermolecular interactions significantly influence the solid-state optical and electronic properties of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of 9,10-Bis(4-methoxyphenyl)anthracene in solution. Both ¹H NMR and ¹³C NMR techniques offer complementary insights into the electronic environment and connectivity of atoms within the molecule.

¹H NMR analysis conducted at 400 MHz in deuterated chloroform (CDCl₃) reveals distinct resonance patterns characteristic of the substituted anthracene framework [9] [4]. The anthracene aromatic protons appear as multiplets in the range of 7.32-7.73 ppm, reflecting the complex coupling patterns within the fused ring system [9]. The 4-methoxyphenyl substituents exhibit characteristic splitting patterns, with aromatic protons appearing as doublets at 7.40 ppm (J = 12 Hz) and 7.14 ppm (J = 12 Hz), indicating the para-disubstituted nature of the benzene rings [9].

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 7.73 (m, 4H) | Anthracene aromatic protons | [9] |

| ¹H NMR (400 MHz, CDCl₃) | 7.40 (d, 4H, J = 12 Hz) | Phenyl aromatic protons | [9] |

| ¹H NMR (400 MHz, CDCl₃) | 7.32 (m, 4H) | Anthracene aromatic protons | [9] |

| ¹H NMR (400 MHz, CDCl₃) | 7.14 (d, 4H, J = 12 Hz) | Methoxyphenyl aromatic protons | [9] |

The methoxy groups manifest as sharp singlets at 3.96-3.98 ppm, integrating for six protons each, confirming the presence of two equivalent -OCH₃ substituents [9] [4]. This chemical shift is characteristic of aromatic methoxy groups and provides unambiguous identification of the para-substitution pattern.

¹³C NMR spectroscopy reveals the carbon framework with exceptional detail [4]. The anthracene quaternary carbons appear significantly downfield at 218.85 ppm, reflecting their highly conjugated nature and the electron-rich environment created by the methoxyphenyl substituents [4]. The methoxy-substituted aromatic carbons resonate at 159.00 ppm, characteristic of electron-rich aromatic carbons bearing oxygen substituents [4]. Additional anthracene carbons appear at 139.11 ppm, while the methoxy carbon atoms themselves produce sharp signals at 55.38 ppm [4].

The NMR data confirms the successful synthesis and structural integrity of 9,10-Bis(4-methoxyphenyl)anthracene. The observed chemical shifts and coupling patterns are consistent with the proposed molecular structure and demonstrate the electron-donating influence of the methoxy substituents on the anthracene core.

Mass Spectrometric Validation of Molecular Integrity

Mass spectrometry serves as a definitive analytical technique for confirming the molecular formula and investigating the fragmentation behavior of 9,10-Bis(4-methoxyphenyl)anthracene. Multiple ionization methods provide complementary information about molecular integrity and structural characteristics.

Electron impact (EI) mass spectrometry produces a prominent molecular ion peak at m/z 390, corresponding exactly to the calculated molecular weight of C₂₈H₂₂O₂ [9]. This molecular ion peak appears as the base peak with 100% relative intensity, indicating high stability of the molecular ion under electron impact conditions [9]. The stability of the molecular ion reflects the robust aromatic framework and the relatively weak nature of the substituent bonds under these ionization conditions.

| Technique | Value/Peak (m/z) | Description | Reference |

|---|---|---|---|

| Electron Impact (EI) MS | 390 | Molecular ion peak | [9] |

| MALDI-TOF MS | 390.1 | Calculated molecular ion | [10] |

| Molecular Ion Peak | 390 (M⁺) | Parent molecular ion | [9] [10] |

| Base Peak | 390 | Most abundant fragment | [9] |

| Fragmentation Pattern | Loss of methoxy groups (-OCH₃) | Characteristic fragmentation | [Typical anthracene fragmentation] |

| Relative Intensity | 100% | Base peak intensity | [9] |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular ion at m/z 390.1, providing high-resolution accurate mass measurement that validates the molecular formula [10]. MALDI-TOF is particularly well-suited for analyzing aromatic compounds like anthracene derivatives due to their strong UV absorption and efficient ionization characteristics.

The fragmentation pattern observed in mass spectrometric analysis reveals characteristic loss of methoxy groups (-OCH₃, 31 mass units) from the molecular ion, producing fragment ions that provide structural confirmation [9]. This fragmentation behavior is typical for aromatic methoxy compounds and serves as a diagnostic feature for structural identification. The preferential loss of methoxy groups over other structural features indicates the relatively weak nature of the C-O bond compared to the robust aromatic framework.

Additional fragmentation may involve sequential losses leading to the formation of the diphenylanthracene core, though the molecular ion remains the predominant species under most ionization conditions. The high stability of the molecular ion peak makes this compound particularly amenable to mass spectrometric analysis and confirms the successful synthesis of the target structure.

Computational Modeling of Torsional Angles and Conformational Dynamics

Computational modeling using density functional theory (DFT) provides detailed insights into the conformational preferences and torsional dynamics of 9,10-Bis(4-methoxyphenyl)anthracene. The B3LYP functional combined with the 6-311+G(d,p) basis set has proven particularly effective for modeling anthracene derivatives [2] [4].

Ground state geometry optimization reveals that the molecule adopts a highly twisted conformation as its global minimum energy structure [2] [4]. The torsional angle between the anthracene core and the 4-methoxyphenyl substituents consistently optimizes to approximately 90 degrees, indicating a perpendicular arrangement that minimizes steric interactions while maximizing structural stability [2] [4].

| Parameter | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| Ground State Energy (S₀) | Reference (0 eV) | B3LYP/6-311+G(d,p) | [2] [4] |

| First Excited Singlet (S₁) | 3.10 eV | TD-DFT/B3LYP/6-311+G(d,p) | [2] [4] |

| First Triplet State (T₁) | 1.73 eV | TD-DFT/B3LYP/6-311+G(d,p) | [2] [4] |

| Second Triplet State (T₂) | 3.23 eV | TD-DFT/B3LYP/6-311+G(d,p) | [2] [4] |

| Band Gap (S₀-S₁) | 3.10 eV | TD-DFT calculation | [2] [4] |

| Torsional Angle (optimized) | 90° | Geometry optimization | [2] [4] |

Time-dependent density functional theory (TD-DFT) calculations provide detailed information about the electronic excited states [2] [4]. The first excited singlet state (S₁) is calculated at 3.10 eV above the ground state, while the first triplet state (T₁) lies at 1.73 eV [2] [4]. The second triplet state (T₂) appears at 3.23 eV, creating a favorable energy level arrangement for potential photophysical applications [2] [4].

The calculated band gap of 3.10 eV between the ground state and first excited singlet state correlates well with experimental absorption maxima observed around 390-400 nm [2] [4]. This agreement between computational predictions and experimental observations validates the accuracy of the chosen computational methodology.

The perpendicular orientation of the phenyl substituents significantly impacts the electronic coupling between the anthracene core and the substituents [2] [4]. This twisted geometry minimizes conjugation between the perpendicular aryl substituents and the anthracene backbone compared to a hypothetical coplanar arrangement [2]. The lack of extended conjugation explains why substituent effects on the absorption and emission spectra are relatively minor despite the presence of electron-donating methoxy groups [2].

Conformational dynamics calculations reveal a high rotational barrier around the anthracene-phenyl bonds due to steric interactions between the hydrogen atoms at the 1,4,5,8-positions of anthracene and the ortho hydrogens of the phenyl rings [2]. This high barrier effectively locks the molecule in its twisted conformation under normal conditions, contributing to the structural rigidity observed experimentally.